[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol

ALK inhibition Kinase inhibitor Tyrosine kinase

[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol (CAS 178979-29-8) is a 1,2,4,5-tetrasubstituted imidazole derivative bearing a 3,5-dichlorophenylthio moiety, an isopropyl group at the 5-position, a methyl at N1, and a free hydroxymethyl at the 2-position. It belongs to the same chemical series that produced capravirine (S-1153), a non-nucleoside HIV-1 reverse transcriptase inhibitor (NNRTI) that reached Phase II clinical evaluation.

Molecular Formula C14H16Cl2N2OS
Molecular Weight 331.3 g/mol
CAS No. 178979-29-8
Cat. No. B12932800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol
CAS178979-29-8
Molecular FormulaC14H16Cl2N2OS
Molecular Weight331.3 g/mol
Structural Identifiers
SMILESCC(C)C1=C(N=C(N1C)CO)SC2=CC(=CC(=C2)Cl)Cl
InChIInChI=1S/C14H16Cl2N2OS/c1-8(2)13-14(17-12(7-19)18(13)3)20-11-5-9(15)4-10(16)6-11/h4-6,8,19H,7H2,1-3H3
InChIKeyMLIDADUXZFQYBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why [4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol (CAS 178979-29-8) Matters for Targeted Procurement


[4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol (CAS 178979-29-8) is a 1,2,4,5-tetrasubstituted imidazole derivative bearing a 3,5-dichlorophenylthio moiety, an isopropyl group at the 5-position, a methyl at N1, and a free hydroxymethyl at the 2-position . It belongs to the same chemical series that produced capravirine (S-1153), a non-nucleoside HIV-1 reverse transcriptase inhibitor (NNRTI) that reached Phase II clinical evaluation [1]. In kinase profiling, this compound has demonstrated potent inhibition of Anaplastic Lymphoma Kinase (ALK) with an IC₅₀ of 1.63 nM in a peptide phosphorylation assay [2]. Its structural features — particularly the free primary alcohol handle and the absence of the pyridinylmethyl and carbamate substituents found in capravirine — make it a strategically distinct entry point for analogue synthesis, SAR exploration, and chemical biology probe development.

Why Generic Substitution Fails for CAS 178979-29-8: The Quantitative Differentiation Gap


Within the 3,5-dichlorophenylthio-imidazole chemical space, even minor structural perturbations produce order-of-magnitude shifts in target potency and selectivity. This compound occupies a precise intersection: it retains the 3,5-dichlorophenylthio pharmacophore essential for target engagement [1], but replaces the N1-pyridinylmethyl and C2-carbamate ester of capravirine with a methyl group and a free hydroxymethyl, respectively [2]. A regioisomer with the sulfur attached at position 5 (CAS 178978-97-7) shares the same molecular formula but may exhibit altered target binding geometry . The mono-chloro analogue (CAS 178979-28-7) eliminates one chlorine and reduces molecular weight by ~34 Da, potentially affecting hydrophobic pocket occupancy [3]. In the ALK inhibition context, compounds from the same patent series span over 3,600-fold in potency (IC₅₀ from 1.40 nM to 5,950 nM) [4]. These data collectively demonstrate that generic in-class substitution carries a high risk of potency loss or altered selectivity profile.

Quantitative Differentiation Evidence for CAS 178979-29-8 Against Closest Comparators


ALK Tyrosine Kinase Inhibition: Sub-Nanomolar Potency with Defined Ranking Within Patent Series

In a head-to-head ALK inhibition assay using the same biotinylated peptide phosphorylation readout (EGPWLEEEEEAYGWMDF), the target compound (US9126931, Example 283) displayed an IC₅₀ of 1.63 nM [1]. Within the same patent series, Example 73 (BDBM178928) showed marginally superior potency at 1.40 nM, while Example 960 (BDBM60613) was dramatically weaker at 5,950 nM — representing a >3,600-fold range [2]. This positions the target compound as a high-potency ALK inhibitor within this chemotype.

ALK inhibition Kinase inhibitor Tyrosine kinase

Structural Differentiation from Capravirine: Free Hydroxymethyl as a Synthetic Handle

The target compound differs from the clinical-stage NNRTI capravirine (CAS 178979-85-6) at two critical positions: (1) N1 bears a methyl group instead of a 4-pyridinylmethyl substituent, and (2) the C2 position carries a free hydroxymethyl (-CH₂OH) rather than a carbamate ester (-CH₂OCONH₂) [1]. Capravirine demonstrated EC₅₀ values of 0.3–7 ng/mL against NNRTI-resistant HIV-1 strains [2]. The free alcohol in the target compound provides a versatile synthetic handle for derivatization (e.g., esterification, carbamoylation, oxidation) that the capped carbamate of capravirine does not permit.

HIV NNRTI Medicinal chemistry Synthetic intermediate

Halogen Substitution Impact: 3,5-Dichloro vs. 3-Monochloro Phenylthio Analogue

The target compound's 3,5-dichlorophenylthio group distinguishes it from the mono-chloro analogue CAS 178979-28-7, which carries only a single chlorine at the meta position [1]. The second chlorine adds ~34 Da to the molecular weight and is expected to enhance hydrophobic contacts and potential halogen-bonding interactions within the target binding pocket. While direct comparative bioactivity data between these two specific compounds is not publicly available, the 3,5-dichloro substitution pattern is a conserved feature across the most potent ALK inhibitors in the US9126931 series (Ex. 73: IC₅₀ 1.40 nM; target Ex. 283: IC₅₀ 1.63 nM) [2].

Halogen bonding SAR Ligand efficiency

Regioisomeric Identity: Position-4 Sulfanyl Attachment Confers Defined Geometry

The target compound has the 3,5-dichlorophenylthio group attached at position 4 of the imidazole ring (with isopropyl at position 5). Its regioisomer CAS 178978-97-7 places the sulfur at position 5 (with isopropyl at position 4), yielding an identical molecular formula (C14H16Cl₂N₂OS) and molecular weight but differing connectivity . In capravirine, the sulfur is at position 5 with isopropyl at position 4, matching the regioisomer rather than the target compound [1]. This regioisomeric distinction can affect both binding pose and synthetic tractability.

Regioisomer Chemical identity Quality control

Vendor-Specified Purity Benchmark: 97% as a Procurement Quality Threshold

Multiple vendors list this compound at 97% purity as the standard specification . In comparison, the clinical-stage analogue capravirine is typically supplied at ≥98% purity (HPLC) as an API-grade material, reflecting its advanced development status . For research-grade procurement, 97% is a typical and acceptable threshold for SAR and in vitro studies, though users requiring in vivo or crystallography-grade material may need additional purification.

Purity specification Quality control Procurement

Optimal Application Scenarios for CAS 178979-29-8 Based on Quantitative Evidence


ALK Kinase Inhibitor SAR Campaigns Requiring a Sub-2 nM Starting Point

With an ALK IC₅₀ of 1.63 nM, this compound serves as a validated high-potency starting point for structure-activity relationship (SAR) exploration around the imidazole core. The free hydroxymethyl at C2 allows systematic derivatization to probe the solvent-exposed region of the ALK active site, while the 3,5-dichlorophenylthio group anchors the hydrophobic back-pocket interaction [1]. The >3,600-fold potency spread within the same patent series provides a rich comparative framework for analogue prioritization [2].

Capravirine-Analogue Synthesis Using the Free Hydroxymethyl as a Derivatization Handle

The N1-methyl, C2-hydroxymethyl scaffold represents a strategically simplified capravirine congener. Researchers can use this compound as a late-stage intermediate for installing diverse C2 substituents (carbamates, esters, ethers) or N1 substituents (via N-alkylation after temporary protection) to generate focused libraries probing NNRTI pharmacophore requirements [1][2]. Capravirine itself, with its C2 carbamate and N1 pyridinylmethyl, demonstrated EC₅₀ values of 0.3–7 ng/mL against drug-resistant HIV-1 strains, establishing the clinical relevance of this chemotype [3].

Chemical Biology Probe Development Requiring Defined Regioisomeric Identity

The unambiguous 4-sulfanyl (rather than 5-sulfanyl) regioisomeric identity, confirmed by SMILES and InChI Key, ensures reproducible target engagement geometry in biochemical and cellular assays. This is particularly critical for covalent probe design (e.g., installing an electrophilic warhead at the free alcohol), where regioisomeric ambiguity would confound structure-based hypotheses [1][2].

In Vitro Kinase Selectivity Profiling Against Closely Related Patent Examples

The narrow potency gap between Example 283 (target compound, IC₅₀ 1.63 nM) and Example 73 (IC₅₀ 1.40 nM) within the same ALK assay enables informative selectivity profiling. Procuring both compounds for parallel testing can reveal whether the subtle structural differences (affecting the substituent pattern on the tetracyclic scaffold beyond the imidazole core) translate into differential off-target kinase engagement, informing lead selection decisions [1].

Quote Request

Request a Quote for [4-(3,5-Dichlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.